4-(Quinolin-2-ylmethoxy)aniline

Beschreibung

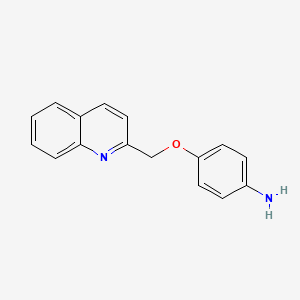

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(quinolin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJJBSCMLWJMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372665 |

Source

|

| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105326-95-2 |

Source

|

| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(Quinolin-2-ylmethoxy)aniline" synthesis and characterization

Technical Guide: Scalable Synthesis and Characterization of 4-(Quinolin-2-ylmethoxy)aniline

Abstract This technical guide details the robust synthesis and characterization of 4-(Quinolin-2-ylmethoxy)aniline (CAS: 34954-19-3), a critical pharmacophore in the development of c-Met and VEGFR tyrosine kinase inhibitors (e.g., intermediates for Foretinib-like scaffolds). The protocol prioritizes regioselectivity and scalability, utilizing a convergent etherification-reduction strategy. We address common synthetic challenges, including N- vs. O-alkylation competition and quinoline ring hydrogenation, providing a self-validating workflow for research and process chemists.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a quinoline ring linked to an aniline moiety via a methylene-ether bridge. A convergent approach is most efficient, disconnecting the ether bond to reveal two stable precursors: 2-(chloromethyl)quinoline and 4-nitrophenol .

Strategic Rationale:

-

Linker Formation: The ether linkage is best formed via nucleophilic substitution (

) using a phenoxide nucleophile. Using 4-nitrophenol (rather than 4-aminophenol) eliminates the risk of competitive N-alkylation, ensuring exclusive O-alkylation. -

Functional Group Interconversion: The nitro group serves as a masked amine, which is unmasked in the final step via chemoselective reduction. This prevents side reactions involving the free amine during the coupling step.

Graphviz Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection strategy preventing N-alkylation by using a nitro-precursor.

Part 2: Detailed Synthetic Protocol

Step 1: Preparation of 2-(Chloromethyl)quinoline (Optional)

Note: This reagent is commercially available. If synthesizing de novo from 2-methylquinoline (Quinaldine), avoid radical halogenation with NCS/benzoyl peroxide due to poor selectivity. The Trichloroisocyanuric Acid (TCCA) method is superior.

Step 2: Etherification (Coupling)

Reaction: 2-(Chloromethyl)quinoline + 4-Nitrophenol

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 4-nitrophenol (1.0 equiv) and anhydrous DMF (5-7 volumes).

-

Base Addition: Add anhydrous

(1.5 equiv) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Cue: The solution typically turns bright yellow/orange. -

Coupling: Add 2-(chloromethyl)quinoline hydrochloride (1.0 equiv) portion-wise (or free base if available). If using the HCl salt, increase base stoichiometry to 2.5 equiv.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting phenol should disappear.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water (to remove DMF/salts), and dry. Recrystallize from Ethanol or Acetonitrile if purity is <95%.

Critical Insight:

-

Temperature Control: Do not exceed 80°C. Higher temperatures promote degradation of the chloromethylquinoline and formation of tarry byproducts.

-

Solvent Choice: DMF or DMAc is preferred over Acetone for solubility reasons, allowing higher concentration and faster kinetics.

Step 3: Chemoselective Reduction

Reaction: 4-(Quinolin-2-ylmethoxy)nitrobenzene

Method A: Iron/Ammonium Chloride (Recommended for Lab Scale)

Why: Avoids hydrogenation of the quinoline ring (1,2,3,4-tetrahydroquinoline formation) which is a risk with catalytic hydrogenation (

-

Setup: Suspend the nitro intermediate (1.0 equiv) in Ethanol:Water (4:1 ratio).

-

Reagents: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reaction: Reflux vigorously (

) for 2–4 hours. -

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine. Dry over

and concentrate to yield the off-white solid aniline.

Method B: Catalytic Hydrogenation (Industrial Scale)

-

Catalyst: 5% Pt/C (sulfided) or Raney Nickel is preferred over Pd/C to prevent ring reduction.

-

Conditions: 1 atm

, MeOH, RT.

Graphviz Diagram: Synthetic Workflow

Figure 2: Step-by-step synthetic workflow from reagents to final aniline.

Part 3: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.[2] The following data confirms the structure.

Table 1: Key Characterization Data

| Technique | Parameter | Expected Result | Structural Assignment |

| HPLC | Purity | >98% (Area %) | Single peak at retention time distinct from nitro precursor. |

| MS (ESI+) | m/z | 251.1 | Matches Formula |

| 1H NMR | Singlet (2H) | ||

| 1H NMR | Doublet (2H, J~8Hz) | Phenylene protons ortho to | |

| 1H NMR | Doublet (1H) | Quinoline H4 or H8 (deshielded). | |

| Appearance | Physical State | Off-white/Beige Solid | Oxidation leads to browning; store under inert gas. |

NMR Interpretation Guide:

-

The Linker Singlet: The methylene protons between the quinoline and the oxygen are the most critical indicator of successful coupling. If this peak is split or shifted significantly, suspect N-alkylation or hydrolysis.

-

The Aniline Doublets: Look for the characteristic AA'BB' pattern of the para-substituted benzene ring. The upfield shift of the protons ortho to the amine (approx 6.6 ppm) confirms successful reduction of the nitro group.

Part 4: Troubleshooting & Optimization

Issue 1: Low Yield in Coupling Step

-

Cause: Hydrolysis of 2-(chloromethyl)quinoline by trace water in DMF.

-

Solution: Dry DMF over molecular sieves (4Å) before use. Ensure

is anhydrous.

Issue 2: Impurity at M+4 (Mass Spec)

-

Cause: Over-reduction of the quinoline ring (Tetrahydroquinoline formation).

-

Solution: Switch from Pd/C to Fe/NH4Cl or

reduction methods. If using hydrogenation, poison the catalyst or stop strictly at 1 equivalent of

Issue 3: Product Coloration

-

Cause: Anilines are prone to oxidation.

-

Solution: Store the final product in amber vials under Argon at -20°C. Recrystallize from Toluene/Heptane if darkening occurs.

References

-

Patent US5274096A : Process for preparing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine. (Describes the TCCA synthesis of chloromethylquinoline and subsequent coupling). Link

-

Journal of Organic Chemistry : Synthesis of quinolines via Friedländer and other methods. (General background on quinoline stability and functionalization). Link

-

Beilstein Journal of Organic Chemistry : Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines. (Context on quinoline ring reactivity). Link

-

PubChem Compound Summary : 4-(Quinolin-2-ylmethoxy)aniline.[2] (Chemical and Physical Properties).[1][2][3][4][5][6][7][8][9][10][11] Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. cacheby.com [cacheby.com]

- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 4,6-diphenyl-4H-1,3-oxazin-2-amine | 864730-83-6 [smolecule.com]

- 8. 2-(4-NITRO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

"4-(Quinolin-2-ylmethoxy)aniline" CAS number and chemical properties

The following technical guide provides an in-depth analysis of 4-(Quinolin-2-ylmethoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and leukotriene biosynthesis inhibitors.

CAS Registry Number: 34954-19-3 Chemical Class: Quinoline-Ether-Aniline Conjugate Primary Application: Pharmacophore Scaffold for Kinase Inhibitor Development

Executive Summary

4-(Quinolin-2-ylmethoxy)aniline is a "privileged structure" in medicinal chemistry, serving as a bifunctional building block. It combines a lipophilic, planar quinoline moiety (capable of

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 4-(Quinolin-2-ylmethoxy)aniline |

| CAS Number | 34954-19-3 |

| Molecular Formula | |

| Molecular Weight | 250.30 g/mol |

| SMILES | Nc1ccc(OCC2=nc3ccccc3cc2)cc1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~4.9 (Quinoline nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor ( |

Synthetic Methodology

The synthesis of 4-(Quinolin-2-ylmethoxy)aniline typically follows a convergent pathway involving the functionalization of quinaldine (2-methylquinoline) followed by an

Reaction Scheme Visualization

Figure 1: Convergent synthesis route from 2-methylquinoline precursors.

Detailed Protocol

Step 1: Halogenation of Quinaldine

-

Reagents: 2-Methylquinoline, Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS).

-

Conditions: Reflux in Acetonitrile or

with a radical initiator (AIBN/Benzoyl Peroxide). -

Mechanism: Free-radical substitution at the benzylic methyl group.

-

Critical Control Point: Monitor reaction time strictly to prevent over-chlorination to the gem-dichloro species.

Step 2: Ether Linkage Formation (

Coupling)

-

Reagents: 2-(Chloromethyl)quinoline (from Step 1), 4-Acetamidophenol (Paracetamol), Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile (Anhydrous).

-

Procedure:

-

Dissolve 4-acetamidophenol (1.0 eq) in DMF.

-

Add

(2.0 eq) and stir at RT for 30 min to generate the phenoxide anion. -

Add 2-(chloromethyl)quinoline (1.1 eq) dropwise.

-

Heat to 60-80°C for 4-6 hours.

-

-

Why Acetamidophenol? Using 4-aminophenol directly can lead to N-alkylation side products. The acetyl group protects the nitrogen, ensuring exclusive O-alkylation.

Step 3: Deprotection (Hydrolysis)

-

Reagents: KOH or NaOH (10% aq), Ethanol.

-

Procedure: Reflux the intermediate amide in ethanolic base for 2-4 hours. The solution will clarify as the amide cleaves.

-

Workup: Pour into ice water. The free amine product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Mechanistic Pharmacophore Insight

This molecule is designed to interact with specific domains within a protein binding pocket.

Interaction Logic

-

Quinoline Tail (Hydrophobic Anchor): Occupies the deep hydrophobic pocket (e.g., the adenine binding region of ATP). The planar system allows for

- -

Methoxy Linker (Spacer): Provides a rotational degree of freedom, allowing the molecule to adjust its conformation to fit the "gatekeeper" residue of the kinase.

-

Aniline Head (Warhead/H-Bonding): The primary amine is positioned at the solvent front. It serves as a nucleophile for further derivatization into ureas (common in drugs like Sorafenib or Lenvatinib) which form crucial hydrogen bond pairs with the Glu/Asp residues in the kinase hinge region.

Figure 2: Pharmacophore mapping of the molecule within a theoretical binding pocket.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

-

NMR (DMSO-

- 8.40 (d, 1H, Quinoline H-4)

- 7.50 – 8.10 (m, 5H, Quinoline aromatic system)

- 6.80 (d, 2H, Aniline Ar-H, ortho to ether)

- 6.55 (d, 2H, Aniline Ar-H, ortho to amine)

-

5.30 (s, 2H,

-

4.80 (br s, 2H,

-

Mass Spectrometry (ESI+):

-

IR Spectroscopy:

- (Primary Amine stretching)

- (Aryl ether C-O stretch)

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (common to planar aromatics and anilines).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning over time).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation.

References

-

Patent US5274096A: Process for preparing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine.[3] (Describes the synthesis of the title compound as a key intermediate).

-

PubChem Compound Summary: 2-(4-methylquinolin-2-yl)aniline (Structural analog and property reference).

-

Journal of Medicinal Chemistry: Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors. (General reference for quinoline pharmacophores in drug design).

Sources

A Comprehensive Technical Guide to the Biological Activity of Quinoline-Ether Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities.[3][4] A particularly promising subclass is the quinoline-ether compounds, which are characterized by an ether linkage (R-O-R) attached to the quinoline ring system. This structural motif has been explored for the development of potent agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide provides an in-depth technical overview of the biological activities of quinoline-ether compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity of Quinoline-Ether Compounds

The search for novel, more effective, and selective anticancer agents is a continuous effort in drug discovery. Quinoline-ether derivatives have emerged as a significant class of compounds with potent antiproliferative activities against a range of cancer cell lines.[1][8]

Mechanisms of Action

The anticancer effects of quinoline-ether compounds are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include the inhibition of crucial enzymes involved in cell signaling and DNA replication.

Protein kinases are pivotal enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Certain quinoline-ether derivatives have been designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that promote tumor cell proliferation and angiogenesis.[12]

Figure 1: Simplified EGFR signaling pathway and inhibition by quinoline-ether compounds.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Cancer cells, due to their high proliferative rate, are particularly dependent on these enzymes. Quinoline derivatives can act as topoisomerase "poisons," stabilizing the transient covalent complex between the enzyme and DNA.[13][14] This leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis (programmed cell death).[10]

Figure 2: Mechanism of topoisomerase inhibition by quinoline-ether compounds.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of quinoline-ether compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population in vitro.

| Compound Class/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Ether Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [8] |

| Quinoline-Chalcone Ether Hybrid (12e) | HCT-116 (Colon) | 5.34 | [8] |

| Quinoline-Chalcone Ether Hybrid (12e) | MCF-7 (Breast) | 5.21 | [8] |

| 7-alkoxy-4-aminoquinoline (10g) | Various human tumor lines | < 1.0 | |

| 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) | HCT-116 (Colon) | 15.3 (µg/mL) | [12] |

| 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) | HepG2 (Liver) | 43.62 (µg/mL) | [12] |

Experimental Protocols for Anticancer Activity Assessment

A stepwise approach from in vitro to in vivo assays is crucial for evaluating new anticancer agents.[4] Standardized in vitro assays provide initial data on cytotoxicity and mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline-ether compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Quinoline-Ether Compounds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline-ether compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[6][15]

Mechanisms of Action

The antimicrobial activity of quinoline compounds often involves the inhibition of essential bacterial enzymes or the disruption of cellular structures.

Similar to their anticancer mechanism, quinolones can target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[13][14] The ether linkage can be a key part of the pharmacophore that interacts with the enzyme-DNA complex.

Some quinoline derivatives exert their antimicrobial effect by disrupting the integrity of the bacterial cytoplasmic membrane. This can lead to the depolarization of the membrane potential and the leakage of essential intracellular components, such as ATP, ultimately causing cell death.[11] The lipophilic nature of the ether-linked side chains can facilitate insertion into and disruption of the lipid bilayer.[11]

Quantitative Analysis of Antimicrobial Activity

The potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[15]

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [15] |

| 2-sulfoether-4-quinolone | Bacillus cereus | 1.6 (µM) | [15] |

| Quinoline-based hybrid (3ad) | Staphylococcus aureus | 2 | [16] |

| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [17] |

| Quinoline-hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | [17] |

| Facilely accessible quinoline derivative (6) | Clostridium difficile | 1.0 | [15] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[6][18]

Protocol:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline-ether compound in the broth. This creates a range of concentrations across the plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or longer for fungi, under appropriate atmospheric conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Figure 4: Workflow for the broth microdilution susceptibility test.

Part 3: Anti-inflammatory Activity of Quinoline-Ether Compounds

Chronic inflammation is implicated in a wide range of diseases, creating a demand for new anti-inflammatory drugs. Quinoline derivatives, including those with ether linkages, have been investigated for their potential to modulate inflammatory responses.[19][20]

Mechanisms of Action

The anti-inflammatory effects of quinoline-ether compounds can be attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Potential targets include cyclooxygenase (COX) enzymes, phosphodiesterases (PDE4), and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[18][21][22]

Figure 5: Potential anti-inflammatory targets for quinoline-ether compounds.

Quantitative Analysis of Anti-inflammatory Activity

In vitro assays are commonly used for the initial screening of anti-inflammatory activity. One such assay measures the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.

| Compound Class/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]quinoline (2i) | NO Production Inhibition | 0.19 | [23] |

| Pyrazolo[4,3-c]quinoline (2m) | NO Production Inhibition | 0.22 | [23] |

| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced paw edema | Significant Activity | [7] |

Experimental Protocol for In Vitro Anti-inflammatory Assessment

This assay assesses the ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the quinoline-ether compound.

-

Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15-20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5-10 minutes.

-

Cooling: After heating, allow the solutions to cool to room temperature.

-

Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Determine the IC50 value from the dose-response curve.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-ether compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. Key structural features that influence activity include:

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical. For example, the presence of a cyano group at C-3 and alkoxy groups at C-7 in the quinoline ring have been shown to be important for optimal anticancer activity.[24]

-

The Ether Linkage: The length and flexibility of the ether-containing side chain can significantly impact how the molecule fits into the binding pocket of its target enzyme.

-

Terminal Groups: The chemical group at the distal end of the ether chain plays a vital role in target interaction. For instance, incorporating basic nitrogen atoms, such as in a piperazine ring, can be crucial for activity.[17]

Conclusion

Quinoline-ether compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents stems from their ability to interact with and inhibit a variety of critical biological targets. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the application of medicinal chemistry principles to optimize their therapeutic potential. Further investigation into their mechanisms of action and structure-activity relationships, coupled with advanced drug design strategies, will undoubtedly pave the way for the development of novel and effective quinoline-ether-based therapeutics.

References

- ÖZENVER, N., SÖNMEZ, N., BARAN, M. Y., UZ, A., & DEMİREZER, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.

- Hegedus, L., Cwik, A., & Hell, Z. (2007). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Current Organic Chemistry, 11(13), 1144-1165.

- Mishra, P., & Jain, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23863-23884.

- Srivastava, S. K., Jha, A., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anti-cancer agents in medicinal chemistry, 7(6), 685–709.

- Ma, G., Wang, Y., Zhang, Y., Li, Y., & Zhang, G. (2021).

- Rajendran, S., Sivalingam, K., Karnam Jayarampillai, R. P., & Velmurugan, D. (2022). Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical biology & drug design, 100(6), 1042–1085.

- Khan, I., Zaib, S., Batool, S., Hassan, M., & Iqbal, J. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-cancer agents in medicinal chemistry, 20(13), 1516–1529.

- Vaidya, A., Jain, A., Kumar, P., & Kashaw, S. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish journal of chemistry, 47(1), 152-165.

- El-Sayed, M. A., Abbas, S. H., & El-Khrisy, E. A. M. (2025). The anticancer IC50 values of synthesized compounds. Journal of Molecular Structure, 1325, 139458.

- Kumar, A., Singh, B., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100537.

- Pal, M., & Mohan, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 25(27), 3164-3194.

- Pal, M. (2013). Quinolines: a new hope against inflammation. Future medicinal chemistry, 5(6), 687–703.

- Sharma, P., & Kumar, A. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6).

- Kumar, A., Sharma, P., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29199-29226.

- Pal, M. (2013). Quinolines: a new hope against inflammation. Future medicinal chemistry, 5(6), 687-703.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4161.

- El-Gohary, N. S., & El-Sayed, N. N. E. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific reports, 13(1), 16867.

- El-Gohary, N. S., & Shaaban, M. I. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC advances, 14(45), 32678-32692.

- Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.

- Mason, J. C., Al-gabra, T. A., Al-harbi, S. A., Al-qahtani, A. A., Al-shammari, F. S., & Al-zahrani, M. H. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(7), 1004–1012.

- Shanif, M., Pulikkodan, R., Saraswathy Hareesh, U. N., & John, J. (2025). Results of antimicrobial activity of synthetic quinoline compounds. Chemistry – An Asian Journal, e202500812.

- Galiano, V., Aldana, I., & Calderón, J. B. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4305.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- Bush, N. G., Diez-Santos, I., & Luisi, B. F. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.

- Kumar, A., & Singh, R. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology, 10(3), 2349-6002.

- Zhang, Y., Chen, Y., & Lu, Y. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 8(11), 1168–1172.

- Singh, L., Kataria, S., Rajni, & Taruna. (2022). Quinoline and their Derivatives as Anti-Inflammatory Agents. Current Organic Synthesis, 19(6), 643-662.

- Lagdhir, A., Vala, H., & Dodia, N. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Indian Journal of Chemistry - Section B, 58B(7), 843-853.

- Xiang, J., Sun, D., & Liu, Y. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal chemistry research, 24(9), 3467-3476.

- Hsieh, M. T., Chen, Y. L., & Chen, I. L. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of. Molecules, 23(5), 1056.

- Kumar, D., Kumar, N., & Singh, S. K. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-cancer agents in medicinal chemistry, 16(10), 1334–1343.

- Das, S., De, B., & Ghosh, A. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchers.uss.cl [researchers.uss.cl]

- 5. researchgate.net [researchgate.net]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. ijmphs.com [ijmphs.com]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijirt.org [ijirt.org]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(Quinolin-2-ylmethoxy)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the 4-(Quinolin-2-ylmethoxy)aniline core. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in publicly available literature, this paper synthesizes the vast body of research on analogous quinoline-based compounds to extrapolate and predict the key structural determinants of biological activity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics derived from this versatile chemical scaffold. We will dissect the molecule into its three primary components—the quinoline ring, the methoxy linker, and the aniline moiety—to provide a granular analysis of how modifications to each can modulate pharmacological effects, drawing upon established principles from anticancer, anti-inflammatory, and kinase inhibition studies.[4][5][6][7]

Introduction: The Quinoline Moiety as a Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic compounds with significant therapeutic value.[3][8] Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[2][8][9] The versatility of the quinoline ring system lies in its ability to engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] Furthermore, the quinoline scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.[2][10]

The 4-(Quinolin-2-ylmethoxy)aniline structure combines the quinoline core with an aniline group through a flexible methoxy linker. This arrangement presents a compelling starting point for the development of targeted therapies. The aniline portion, in particular, is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[5][11] This guide will systematically explore the SAR of this scaffold, providing a logical framework for analog design and optimization.

Core Structure Dissection and SAR Analysis

For the purpose of a systematic SAR analysis, the 4-(Quinolin-2-ylmethoxy)aniline molecule can be divided into three key regions:

-

Region A: The Quinoline Core

-

Region B: The Methoxy Linker

-

Region C: The Aniline Moiety

The following sections will delve into the known and extrapolated SAR for each of these regions.

Region A: The Quinoline Core - A Privileged Scaffold

The substitution pattern on the quinoline ring is a critical determinant of biological activity and target selectivity.[6]

-

Position 4: The 4-amino substitution is a well-established pharmacophore in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[5][12] The nitrogen atom at this position often forms a crucial hydrogen bond with the hinge region of the kinase domain. In the context of 4-(Quinolin-2-ylmethoxy)aniline, the aniline group is attached via a methoxy linker at the 2-position of the quinoline, which is a distinct substitution pattern. However, the general principle of the importance of substitution at the 4-position remains. For instance, in 4-anilinoquinolines, the aniline group directly at C-4 is crucial for activity.[12]

-

Positions 6 and 7: These positions are frequently modified to enhance potency and modulate physicochemical properties. The introduction of small, lipophilic groups or hydrogen bond donors/acceptors can significantly impact activity. For example, in a series of 4-anilinoquinoline-based EGFR inhibitors, the introduction of an alkoxy group at the 7-position was found to enhance antiproliferative activity.[10] Similarly, substitutions with groups like aminoacrylamides at the 6-position have been shown to be important for optimal antitumor activity in certain quinoline derivatives.[12]

-

Position 8: The 8-position of the quinoline ring can also be a key point for modification. For instance, 8-hydroxyquinoline is a known growth inhibitor of M. tuberculosis.[2] In other studies on 4-anilinoquinolines, the presence of a methoxy group at the 8-position has been shown to influence antitumor activity.[5]

Table 1: Hypothetical Impact of Quinoline Core Substitutions on Biological Activity (Extrapolated from Related Scaffolds)

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale/Supporting Evidence from Analogs |

| C-4 | Small hydrophobic groups | Potential for enhanced binding in hydrophobic pockets. | SAR of various kinase inhibitors. |

| C-6 | Electron-donating groups (e.g., OMe) | May enhance activity. | Observed in some antimalarial and antibacterial quinolines.[2][10] |

| C-6 | Electron-withdrawing groups (e.g., Cl, Br) | Variable effects; can enhance or decrease activity depending on the target.[2] | Bromine at C-6 was found to be essential for activity improvement in some antimalarial hybrids.[2] |

| C-7 | Flexible alkylamino side chains | Can enhance water solubility and antiproliferative action.[10] | Introduction of such chains at position-7 of the quinoline nucleus has shown positive effects.[10] |

| C-7 | Alkoxy groups | Often leads to increased potency. | Important for optimal activity in some antitumor quinoline derivatives.[12] |

| C-8 | Methoxy group | Can influence antitumor activity. | Studies on 8-methoxy-4-anilinoquinolines have shown potent cytotoxic activities.[5] |

Region B: The Methoxy Linker - A Bridge of Flexibility

The ether linkage between the quinoline core and the aniline moiety provides rotational flexibility, which can be crucial for optimal binding to a biological target.

The length and nature of the linker can significantly affect the molecule's conformational freedom and its ability to adopt the correct orientation within a binding site.

-

Varying the Linker: Replacing the methoxy group (-O-CH₂-) with longer or shorter alkyl chains, or introducing different functionalities (e.g., amide, thioether), would be a key area for SAR exploration. For instance, in a series of quinazoline derivatives, the length of the carbon chain linker was found to be optimal at four carbons for the highest dual inhibitory activity against certain kinases.[13]

-

Conformational Restriction: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system, could lock the molecule into a more active (or inactive) conformation.

Region C: The Aniline Moiety - The Targeting Headgroup

The aniline ring is a common feature in compounds designed to target ATP-binding sites, particularly in protein kinases.[11] The substitution pattern on this ring is critical for potency and selectivity.

-

Para-Substitution: This is often the most impactful position for modification. In many 4-anilinoquinazoline and 4-anilinoquinoline series, para-substituents on the aniline ring interact with a specific hydrophobic pocket in the kinase domain.[5] The nature of this substituent (e.g., size, electronics, hydrogen bonding capacity) can dramatically alter activity. For example, in MEK inhibitors based on a 4-anilino-3-cyano-6,7-dialkoxyquinoline scaffold, the best activity was achieved when a phenyl or thienyl group was attached to the para-position of the aniline through a hydrophobic linker.[14]

-

Meta-Substitution: Meta-substituents can also influence activity, often by making additional contacts with the target protein or by altering the electronic properties of the aniline ring.

-

Ortho-Substitution: Ortho-substituents can introduce steric hindrance that may be detrimental to binding. However, in some cases, they can lead to improved selectivity by preventing binding to off-target proteins.

-

Di- and Tri-Substitution: Multiple substitutions on the aniline ring can lead to highly potent and selective compounds. For instance, 3,4-disubstitution on the aniline moiety has been shown to increase activity against EGFR.[13]

Table 2: Influence of Aniline Ring Substitutions on the Activity of Related Quinoline/Quinazoline Kinase Inhibitors

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Compound Class |

| Para | Small hydrophobic groups (e.g., -Cl, -F) | Often enhances potency. | 4-anilinoquinolines.[15] |

| Para | Bulky hydrophobic groups | Can lead to potent and selective inhibitors. | 4-anilinoquinolines as GAK inhibitors.[16] |

| Meta | Electron-withdrawing groups (e.g., -CN) | Can be detrimental to activity. | 4-anilinoquinolines.[15] |

| Ortho | Various substituents | Often leads to inactive compounds. | 4-anilinoquinolines.[15] |

| 3,4-disubstitution | Dichloro | Displayed good activity. | 4-anilinoquinolines.[15] |

Experimental Protocols for SAR Exploration

To systematically investigate the SAR of 4-(Quinolin-2-ylmethoxy)aniline, a series of analogs would be synthesized and evaluated in relevant biological assays.

General Synthetic Strategy

A common and versatile approach to synthesize analogs of 4-(Quinolin-2-ylmethoxy)aniline involves the reaction of a 2-(chloromethyl)quinoline derivative with a substituted phenol.

Experimental Workflow: Synthesis of Analogs

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives [mdpi.com]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 11. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 4-(Quinolin-2-ylmethoxy)aniline Protein Binding

Executive Summary

The intersection of computational chemistry and drug discovery has provided an unprecedented acceleration in identifying and optimizing novel therapeutic agents. This guide offers an in-depth, methodology-focused exploration of the in silico techniques used to characterize the protein binding profile of "4-(Quinolin-2-ylmethoxy)aniline," a molecule belonging to the quinoline class known for its broad biological activities.[1][2] We move beyond a simple recitation of steps, delving into the causal reasoning behind critical decisions in the computational workflow—from initial target identification to the rigorous calculation of binding free energy. This document is structured to provide researchers, computational biologists, and drug development professionals with a validated, experience-driven framework for predicting and analyzing small molecule-protein interactions, thereby enabling more efficient, hypothesis-driven laboratory research.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound of interest, 4-(Quinolin-2-ylmethoxy)aniline, combines the quinoline core with an aniline moiety, a structural motif common in kinase inhibitors.[3][4] For instance, the closely related 4-anilinoquinoline scaffold is known to potently inhibit kinases such as Cyclin G Associated Kinase (GAK) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology and infectious disease research.[5][6][7]

Understanding how 4-(Quinolin-2-ylmethoxy)aniline interacts with its protein targets at an atomic level is paramount for elucidating its mechanism of action and guiding lead optimization. While experimental methods like X-ray crystallography provide invaluable high-resolution data, they are often resource- and time-intensive. In silico modeling offers a powerful complementary approach, allowing for rapid screening of potential protein targets, prediction of binding modes, and estimation of binding affinities before committing to costly and complex experimental work.[8][9] This guide establishes a comprehensive computational protocol to achieve these goals with high fidelity.

The Computational Workflow: A Validated Strategy

Our approach is a multi-stage process designed to build confidence at each step, starting with broad, rapid screening and progressing to more computationally expensive, high-accuracy methods. Each subsequent stage refines the insights of the previous one, creating a self-validating and robust analytical cascade.

Caption: The sequential workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: GROMACS MD Simulation

-

System Preparation:

-

Merge Coordinates: Combine the PDB files of the protein and the selected ligand pose into a single complex PDB file. [10] * Choose a Force Field: Select a force field (e.g., CHARMM36m) to describe the physics of the system. The force field is a set of parameters that defines the potential energy of the atoms. [11][10] * Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. A separate topology file for 4-(Quinolin-2-ylmethoxy)aniline must be generated using a server like CGenFF.

-

Define the Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Check that the temperature plot stabilizes around the target value.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar). Check that pressure and density plots stabilize.

-

Trustworthiness Check: A stable equilibration is critical. If temperature or pressure fluctuates wildly, it indicates a problem with the system setup that must be resolved before proceeding.

-

-

Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data for analysis.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (like hydrogen bonds) identified during docking.

-

Part IV: Advanced Binding Free Energy Calculations

Rationale: While docking scores provide a rapid ranking, more accurate methods are needed for quantitative prediction of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost. T[12][13]hey calculate the free energy of binding by combining molecular mechanics energy terms and solvation free energies.

Conceptual Protocol 5: MM/PBSA Calculation

-

Extract Snapshots: Take a series of snapshots (frames) from the stable portion of the MD simulation trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:

-

Molecular Mechanics Energy (ΔEMM): The internal energy, van der Waals energy, and electrostatic energy.

-

Solvation Free Energy (ΔGsolv): This is the energy cost of transferring the molecule from a vacuum to the solvent. It has two components:

-

Polar Solvation Energy (ΔGpolar): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.

-

Non-polar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Calculate Binding Free Energy: The final binding free energy is calculated as:

-

ΔGbind = ΔEMM + ΔGsolv - TΔS

-

(Note: The entropy term, TΔS, is often ignored due to the high computational cost of its calculation, which is a known limitation of this method).

-

This in-depth guide provides a robust, multi-stage framework for modeling the binding of 4-(Quinolin-2-ylmethoxy)aniline to a protein target. By integrating molecular docking, molecular dynamics, and binding free energy calculations, we can build a comprehensive and high-confidence model of the interaction. The process begins with a rapid, computationally inexpensive docking simulation to generate initial hypotheses about the binding pose. T[14]hese hypotheses are then rigorously tested for stability in a dynamic, solvated environment using MD simulations. F[11]inally, more accurate binding free energy methods like MM/PBSA provide a quantitative estimate of the binding affinity.

[12]The insights gained from this workflow—the specific binding pose, the key interacting residues, the stability of the complex, and a quantitative affinity estimate—provide a powerful, data-driven foundation for subsequent experimental validation and can significantly de-risk and accelerate the drug discovery process.

References

- AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025). YouTube.

- Calculation of absolute protein–ligand binding free energy from computer simulations. (n.d.). PNAS.

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Molecular Docking Tutorial. (n.d.).

- Performing effective calculations of protein - ligand binding free energy with the help of molecular dynamics methods. (n.d.).

- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.

- Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. (n.d.). PMC.

- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube.

- BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). (n.d.).

- GROMACS Tutorials. (n.d.).

- In Silico 3D Modeling of Binding Activities. (n.d.). Springer Nature Experiments.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). PMC - NIH.

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). MDPI.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). ePrints Soton.

- Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (2018). PubMed.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.

- Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks.

- Aniline | Definition, Formula & Structure - Lesson. (n.d.). Study.com.

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 4. study.com [study.com]

- 5. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. m.youtube.com [m.youtube.com]

- 12. pnas.org [pnas.org]

- 13. files.sdiarticle5.com [files.sdiarticle5.com]

- 14. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Part 1: Core Synthetic Strategies for C-N Bond Formation

An Application Guide to the Step-by-Step Synthesis of 4-Anilinoquinoline Derivatives

For researchers, medicinal chemists, and drug development professionals, the 4-anilinoquinoline scaffold represents a cornerstone of modern kinase inhibitor design. Its derivatives are integral to numerous approved therapeutics, particularly in oncology. This guide provides a detailed, experience-driven protocol for the synthesis of these vital compounds, focusing on the most common and reliable synthetic strategies. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a reproducible and well-understood process.

The construction of the critical C4-aniline bond is the central challenge in synthesizing this class of molecules. While several methods exist, they primarily fall into three categories, each with distinct advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely employed method for synthesizing 4-anilinoquinolines.[1] The strategy relies on the reaction of an electron-rich amine (the aniline derivative) with an electron-deficient aromatic ring (the 4-chloroquinoline). The chlorine atom at the C4 position serves as a good leaving group, activated by the electron-withdrawing nature of the quinoline ring's nitrogen atom. This reaction is typically performed under thermal conditions, often with acid catalysis to further enhance the electrophilicity of the C4 position.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method has revolutionized the synthesis of aryl amines, offering a broader substrate scope and often milder reaction conditions compared to traditional methods.[4][6] It is an excellent alternative when the required aniline or quinoline is not suitable for the higher temperatures of SNAr or when the SNAr reaction fails to proceed efficiently.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

One of the classic methods for C-N bond formation, the Ullmann condensation (specifically the Goldberg reaction for amines) uses a copper catalyst to couple an aryl halide with an amine.[7] While foundational, traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[7][8] Modern modifications using ligands have made the reaction more efficient and catalytic, but it is often considered a secondary choice to the more reliable SNAr or Buchwald-Hartwig methods for this specific scaffold.[9]

Part 2: Detailed Application Protocol for SNAr Synthesis

This section provides a comprehensive, step-by-step protocol for the synthesis of a generic 4-anilinoquinoline derivative via the robust SNAr method.

Principle and Workflow

The synthesis proceeds by heating a mixture of a 4-chloroquinoline and a substituted aniline in a suitable solvent. An acid catalyst is used to protonate the quinoline ring, thereby activating the C4 position for nucleophilic attack by the aniline. Following the reaction, a standard aqueous workup neutralizes the catalyst and separates the product, which is then purified.

Figure 1. General experimental workflow for the SNAr synthesis of 4-anilinoquinoline derivatives.

Materials and Reagents

-

Substrates: 4-Chloroquinoline (1.0 eq.), Substituted Aniline (1.1 eq.)

-

Solvent: Isopropanol (or n-Butanol, Ethanol)

-

Catalyst: Concentrated Hydrochloric Acid (catalytic amount)

-

Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Brine (saturated NaCl solution)

-

Purification: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography if needed)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-chloroquinoline (1.0 equivalent).

-

Add isopropanol to dissolve the starting material (approx. 5-10 mL per gram of 4-chloroquinoline).

-

Add the substituted aniline (1.1 equivalents).

-

Expert Insight: A slight excess of the aniline is used to ensure the complete consumption of the limiting reagent, 4-chloroquinoline, which simplifies purification.

-

-

Carefully add a few drops of concentrated hydrochloric acid.

-

Causality: The acid protonates the nitrogen of the quinoline ring. This positive charge is delocalized, making the C4 carbon significantly more electrophilic and thus more susceptible to attack by the lone pair of the aniline nitrogen.

-

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (for isopropanol, this is ~82 °C) using a heating mantle or oil bath.

-

Maintain the reflux with stirring for 4-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the 4-chloroquinoline spot is no longer visible.

-

-

Aqueous Workup and Extraction:

-

Allow the reaction mixture to cool to room temperature. The product may begin to precipitate as the hydrochloride salt.

-

Concentrate the mixture on a rotary evaporator to remove the bulk of the isopropanol.

-

Add saturated sodium bicarbonate solution to the residue and stir. Continue adding until the solution is basic (pH > 8, check with pH paper) and all effervescence ceases.

-

Trustworthiness: This step is critical. It neutralizes the HCl catalyst and, more importantly, deprotonates the product. The resulting free base is insoluble in water but highly soluble in common organic solvents like ethyl acetate, enabling efficient extraction.

-

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash once with brine.

-

Expert Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, making the final drying step more efficient.

-

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

-

Purification and Characterization:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude material can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel if it is an oil or contains persistent impurities.

-

The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Part 3: Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Scientific Rationale

| Parameter | Typical Value/Reagent | Rationale and Field-Proven Insights |

| Solvent | Isopropanol, n-Butanol, Ethanol | The choice of alcohol solvent dictates the reflux temperature. Higher boiling points (e.g., n-butanol, ~118°C) can accelerate the reaction for less reactive anilines but may increase the risk of side-product formation. Isopropanol is a good general-purpose starting point. |

| Aniline Stoichiometry | 1.05 - 1.2 equivalents | Using a slight excess of the (often more accessible) aniline ensures the complete conversion of the more valuable 4-chloroquinoline, simplifying the final purification. |

| Catalyst | HCl, Pyridine-HCl[2] | An acid catalyst is essential for activating the quinoline ring. Concentrated HCl is effective and inexpensive. In some cases, a solid acid salt like pyridine-HCl can be used for easier handling. |

| Temperature | Reflux (80 - 120 °C) | The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent loss of the chloride ion. The specific temperature is determined by the solvent's boiling point. |

| Reaction Time | 2 - 24 hours | Duration is highly dependent on the electronic nature of the aniline. Electron-rich anilines react faster, while electron-deficient anilines require longer reaction times or higher temperatures.[10] |

References

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. [Link]

-

Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

-

Ullmann condensation. Wikipedia. [Link]

- Preparation of quinolines.

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for "4-(Quinolin-2-ylmethoxy)aniline" characterization

Executive Summary & Analyte Profile

4-(Quinolin-2-ylmethoxy)aniline is a critical pharmacophore intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met and VEGFR inhibitors like Foretinib derivatives). Its structural integrity is paramount, as the ether linkage is susceptible to hydrolysis under acidic stress, and the primary aniline moiety is prone to oxidation.

This guide provides a comprehensive analytical control strategy, moving beyond basic purity to address genotoxic impurity (PGI) control and solid-state characterization.

Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| Structure | Quinoline + Ether Linker + Aniline | Dual basic centers (Quinoline N, Aniline N).[1] |

| pKa (Calc) | ~4.9 (Quinoline), ~4.6 (Aniline) | Critical: At neutral pH (6-7), both nitrogens are partially ionized, leading to peak tailing on silica-based columns. |

| LogP | ~2.8 - 3.2 | Moderately lipophilic; requires >30% organic modifier for elution. |

| UV Max | ~240 nm, ~315 nm | Quinoline conjugation provides a distinct secondary max at >300 nm, useful for specificity. |

| Solubility | DMSO (High), MeOH (Good), Water (Poor) | Sample diluent must contain at least 50% organic solvent. |

Analytical Strategy Overview

The characterization logic follows a "Gatekeeper" model. We do not test everything at once; we validate identity first, then purity, then safety (PGIs).

Figure 1: Analytical workflow for intermediate qualification. Note the specific gate for PGI screening due to the aniline moiety.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Rationale: Due to the dual basic nature of the analyte, standard neutral buffers will result in severe peak tailing (interaction with residual silanols). We employ a "Ion-Suppression" (High pH) strategy using a hybrid column. This ensures the aniline and quinoline remain uncharged (neutral), improving peak symmetry and retention.

Method Parameters

-

Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC conditions).

-

Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Hybrid particle technology essential for High pH stability).

-

Column Temp: 35°C.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: PDA (200–400 nm); Quantitation at 254 nm .

-

Injection Volume: 5 µL.

Mobile Phase Composition

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

-

Mobile Phase B: Acetonitrile (LC Grade).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear ramp (Main elution) |

| 20.0 | 10 | 90 | Wash lipophilic dimers |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

Sample Preparation

-

Diluent: Acetonitrile:Water (80:20 v/v).[3] Note: High organic content prevents precipitation of the hydrophobic quinoline core.

-

Stock Solution: Weigh 25 mg into a 50 mL volumetric flask. Sonicate for 5 mins. Make up to volume (0.5 mg/mL).

-

Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the aniline).

System Suitability Criteria (Mandatory)

-

Tailing Factor (T): NMT 1.5 (Strict control due to basicity).

-

Theoretical Plates (N): NLT 5000.

-

Precision (RSD): NMT 0.5% for 5 replicate injections.

Protocol B: Potential Genotoxic Impurity (PGI) Screening

Scientific Context: The synthesis of this compound typically involves the coupling of 2-(Chloromethyl)quinoline with 4-Aminophenol (or 4-Nitrophenol followed by reduction).

-

Risk: 2-(Chloromethyl)quinoline is an alkylating agent (suspected mutagen).

-

Risk: Aniline impurities are often alerting structures.

We require a highly sensitive LC-MS/MS method (SIM mode) to quantify the alkyl halide precursor at ppm levels.

LC-MS/MS Method (Trace Analysis)

-

Mode: Electrospray Ionization Positive (ESI+).

-

Target: 2-(Chloromethyl)quinoline (m/z ~177/179 isotope pattern).

-

Column: Agilent Zorbax Eclipse Plus C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

MRM Transition: 178.0

142.0 (Loss of Cl).

Figure 2: Synthetic pathway highlighting the origin of the critical alkylating impurity.

Protocol C: Water Content (Karl Fischer)

Context: Aniline derivatives can be hygroscopic. However, the quinoline ring adds lipophilicity.

-

Method: Coulometric Karl Fischer.

-

Solvent System: Methanol:Formamide (2:1) is recommended if solubility issues arise in pure methanol.

-

Expectation: < 0.5% w/w for high-grade intermediates.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Split Peaks | Sample solvent mismatch. | The sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient. Fix: Match diluent to initial mobile phase (e.g., 20% ACN). |

| Retention Time Drift | pH instability. | Ammonium bicarbonate is volatile. Fix: Prepare buffer fresh daily and cap reservoirs. |